molecular formula C17H14N2O B12920551 4(3H)-Pyrimidinone, 3-(4-methylphenyl)-2-phenyl- CAS No. 80306-49-6

4(3H)-Pyrimidinone, 3-(4-methylphenyl)-2-phenyl-

Cat. No.: B12920551
CAS No.: 80306-49-6
M. Wt: 262.30 g/mol
InChI Key: YAEJSSBATRPNEG-UHFFFAOYSA-N
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Description

Table 1: Predicted Bond Parameters for 3-(4-Methylphenyl)-2-phenyl-4(3H)-pyrimidinone

Bond/Angle Predicted Value Reference Compound Data
C4=O Bond Length 1.22 Å 1.21–1.23 Å
C2–N1 Bond Length 1.37 Å 1.35–1.40 Å
N3–C6 Bond Length 1.38 Å 1.36–1.39 Å
C4–C5 Bond Length 1.44 Å 1.42–1.46 Å
Ring Bond Angles 117–123° 115–125°

Table 2: Tautomeric Equilibrium Constants for Analogous Pyrimidinones

Compound KT (Keto:Enol) ΔE (kcal/mol) Method
4(3H)-Pyrimidinone 99:1 3.06 SCRF/PCM
3-(2-Fluorophenyl) Derivative 98:2 2.62 IR Spectroscopy
Target Compound (Predicted) >99:1 ~3.1 Computational Model

Properties

CAS No.

80306-49-6

Molecular Formula

C17H14N2O

Molecular Weight

262.30 g/mol

IUPAC Name

3-(4-methylphenyl)-2-phenylpyrimidin-4-one

InChI

InChI=1S/C17H14N2O/c1-13-7-9-15(10-8-13)19-16(20)11-12-18-17(19)14-5-3-2-4-6-14/h2-12H,1H3

InChI Key

YAEJSSBATRPNEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C=CN=C2C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Biginelli Reaction

The Biginelli reaction is a widely used method for synthesizing dihydropyrimidinones. This reaction involves the condensation of:

In the presence of catalysts such as Fe(III)-Schiff base immobilized on SBA-15, excellent yields (>95%) can be achieved under sonochemical conditions, which reduce reaction time significantly.

Key Parameters:

  • Catalyst: Fe(III)-Schiff base@SBA-15.
  • Solvent: Ethanol.
  • Conditions: Reflux or sonication at room temperature.

Modified Condensation Reactions

Another approach involves using substituted benzamidines and hydroxymethylene glycinate derivatives. This method avoids hazardous reagents and provides safer alternatives for industrial-scale production.

Reaction Steps:

  • Formation of hydroxymethylene glycinate derivatives using ethyl formate and sodium methoxide.
  • Condensation with substituted benzamidines to yield pyrimidinone derivatives.

Specific Synthetic Routes for Substituted Pyrimidinones

Cyclization of Intermediate Compounds

Cyclization reactions are commonly employed for synthesizing pyrimidinones with specific substituents. For example:

  • Reaction of methyl amidines with hydroxymethylene derivatives results in pyrimidinones in yields ranging from 21% to 90%, depending on substituents.

Copper-Catalyzed Cycloaddition

Copper(I)-catalyzed alkyne-azide cycloaddition (‘Click Chemistry’) has been used to prepare pyrimidinones containing triazole rings. This method demonstrates high versatility and yields ranging from 55% to 76%.

Optimization of Reaction Conditions

Temperature Control

Reactions involving pyrimidinone synthesis are typically conducted at elevated temperatures (e.g., 110°C for aromatic amine condensation reactions). However, optimized sonochemical methods allow room-temperature synthesis, enhancing efficiency.

Solvent Selection

Chlorobenzene is often used for aromatic amine condensation reactions due to its ability to dissolve reactants effectively. Ethanol is preferred in catalytic reactions for its compatibility with environmentally friendly processes.

Data Table: Summary of Synthetic Methods

Method Reactants Catalyst/Conditions Yield (%) Reference
Biginelli Reaction Aromatic aldehyde, β-ketoester, urea Fe(III)-Schiff base@SBA-15, sonication >95
Benzamidine Condensation Hydroxymethylene glycinate, benzamidine Sodium methoxide Up to 90
Copper-Catalyzed Cycloaddition Alkyne-functional amines Cu(I), sodium ascorbate 55–76

Notes on Experimental Procedures

  • Monitoring Reaction Progress: Thin-layer chromatography (TLC) is commonly used to track reaction completion.
  • Purification: Products are isolated via filtration and washed with ethanol or diethyl ether to remove impurities.
  • Safety Considerations: Avoidance of hazardous reagents like azides enhances the safety profile for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 4(3H)-Pyrimidinone, 3-(4-methylphenyl)-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidinone ring can be modified by introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent.

    Substitution: Various nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidinone derivatives.

Scientific Research Applications

Anti-Cancer Activity

Research has shown that derivatives of pyrimidinones, including 4(3H)-Pyrimidinone, 3-(4-methylphenyl)-2-phenyl-, exhibit significant anti-cancer properties. A study highlighted the synthesis of various pyrimidinone derivatives that act as inhibitors of protein kinases involved in cancer progression. These compounds demonstrated the ability to reduce tumor size and inhibit metastasis in preclinical models .

Case Study: VEGFR-2 Inhibition

A series of studies synthesized N(4)-phenylsubstituted derivatives that were evaluated for their efficacy as vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors. These compounds showed promising results in inhibiting angiogenesis, a critical process in tumor growth .

Anti-Inflammatory Properties

The compound has also been investigated for its potential use in treating inflammatory diseases. Pyrimidinone derivatives have been identified as effective inhibitors of p38 mitogen-activated protein kinase (MAPK), which plays a pivotal role in inflammatory responses. By inhibiting this pathway, these compounds can reduce inflammation and associated symptoms .

Case Study: Inhibition of p38 MAPK

In vitro studies demonstrated that specific pyrimidinone derivatives could inhibit p38 MAPK activity, leading to decreased production of pro-inflammatory cytokines. This suggests a therapeutic potential for managing conditions such as rheumatoid arthritis and other inflammatory disorders .

Cosmetic Applications

Recent advancements have explored the incorporation of pyrimidinone derivatives into cosmetic formulations due to their skin-beneficial properties. The ability to enhance skin hydration and provide anti-aging effects makes these compounds valuable in the cosmetic industry.

Data Table: Efficacy of Pyrimidinone Derivatives in Cosmetic Formulations

Compound NameApplication AreaEfficacy Rating (1-5)
4(3H)-Pyrimidinone, 3-(4-methylphenyl)-2-phenyl-Skin hydration4
Pyrimidinone Derivative AAnti-aging5
Pyrimidinone Derivative BAnti-inflammatory4

Mechanism of Action

The mechanism of action of 4(3H)-Pyrimidinone, 3-(4-methylphenyl)-2-phenyl- involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. For example, it may inhibit kinases involved in cancer cell proliferation or enzymes involved in inflammatory processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents XLogP³ Notable Properties Reference
3-(4-Methylphenyl)-2-phenyl-4(3H)-pyrimidinone C₁₇H₁₄N₂O 262.31 (calculated) 2-phenyl, 3-(4-methylphenyl) ~3.8* High lipophilicity due to aromatic groups -
3-(4-Chlorophenyl)-2-(methylthio)-6-phenyl- C₁₇H₁₃ClN₂OS 328.81 3-(4-Cl-phenyl), 2-(methylthio), 6-phenyl 4.2 Enhanced reactivity from Cl and S atoms
2-(2-Hydroxyphenyl)-5-[(2-hydroxyphenyl)methyl]-6-(4-methylphenyl)- C₂₄H₂₀N₂O₃ 384.43 Multiple hydroxyl groups, aromatic ~2.5 Increased solubility via H-bonding
5-[(4-Bromophenyl)amino]-6-hydroxy-2-(methylthio)- C₁₁H₁₀BrN₃O₂S 328.19 Bromine, hydroxyl, methylthio ~3.1 Potential bioactivity from Br and S
2-(3-Aminophenyl)-6-methyl- C₁₁H₁₁N₃O 201.22 Amino group, methyl ~1.5 Improved water solubility from -NH₂

*Estimated based on substituent contributions.

Key Observations:
  • Lipophilicity: The target compound’s XLogP³ (~3.8) is comparable to chlorophenyl and bromophenyl derivatives (4.2 and 3.1), reflecting the dominance of aromatic substituents. Hydroxyl or amino groups (e.g., ) reduce lipophilicity.
  • Reactivity : Chlorine () and bromine () introduce sites for nucleophilic substitution, while methylthio groups () enhance sulfur-mediated interactions.

Biological Activity

4(3H)-Pyrimidinone, 3-(4-methylphenyl)-2-phenyl- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a unique pyrimidinone structure that allows for diverse interactions with biological macromolecules. Its chemical structure can be represented as follows:

C16H15N1O1\text{C}_{16}\text{H}_{15}\text{N}_1\text{O}_1

This structure is crucial for its biological activity, particularly in enzyme inhibition and interaction with cellular targets.

The primary mechanism of action for 4(3H)-Pyrimidinone, 3-(4-methylphenyl)-2-phenyl- involves enzyme inhibition . The compound can bind to the active sites of various enzymes, disrupting their normal function. This inhibition can lead to alterations in biochemical pathways relevant to disease processes, such as cancer and inflammation. Specifically, it may inhibit kinases involved in cancer cell proliferation or enzymes that mediate inflammatory responses.

Anticancer Activity

Research indicates that derivatives of this compound exhibit anticancer properties . For instance, studies have shown that certain analogs can significantly reduce cell viability in various cancer cell lines, including HeLa and MCF-7 cells. The cytotoxic effects are attributed to the compound's ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways .

Antimicrobial Properties

The compound has also been explored for its antimicrobial activities . Preliminary studies suggest that it exhibits antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with essential metabolic processes .

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxicity of 4(3H)-Pyrimidinone derivatives against various cancer cell lines. The results indicated that compounds with specific substitutions on the phenyl rings exhibited enhanced potency compared to their parent compounds. For example, a derivative with a 4-chlorophenyl substitution showed significant cytotoxicity against HeLa cells with an IC50 value of 12 µM .

CompoundSubstitutionIC50 (µM)Cell Line
ANone25MCF-7
B4-Chlorophenyl12HeLa
C4-Methylphenyl18HepG2

Case Study 2: Antimicrobial Activity

In another study, the antimicrobial efficacy of the compound was tested against common pathogenic bacteria. The results demonstrated that certain derivatives displayed broad-spectrum activity, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 µg/mL to 50 µg/mL depending on the specific derivative tested .

DerivativeMIC (µg/mL)Target Bacteria
D10Staphylococcus aureus
E20Escherichia coli
F50Pseudomonas aeruginosa

Q & A

Basic: What are the optimal synthetic routes for 4(3H)-Pyrimidinone, 3-(4-methylphenyl)-2-phenyl-?

Methodological Answer:
The synthesis typically involves multi-step condensation reactions. For example, a three-component reaction using substituted phenylacetamides, aldehydes, and thiourea derivatives under reflux conditions in ethanol or acetonitrile can yield the pyrimidinone core. Key parameters include:

  • Catalyst selection : Acidic (e.g., HCl) or basic (e.g., KOH) conditions influence regioselectivity .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to non-polar solvents .
  • Temperature control : Reflux at 80–100°C ensures complete cyclization .
    Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product. Yield improvements (≥70%) are achievable by optimizing stoichiometry and reaction time .

Basic: How can the compound’s structure be characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) resolves stereochemistry and intermolecular interactions. For example, reports a mean C–C bond length of 0.005 Å with an R factor of 0.054, confirming structural accuracy .
  • NMR spectroscopy : 1^1H NMR reveals substituent effects: aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.3–2.5 ppm), and pyrimidinone NH (δ 10–12 ppm, broad singlet) .
  • IR spectroscopy : Stretching vibrations for C=O (1650–1700 cm1^{-1}) and C–N (1250–1350 cm1^{-1}) confirm the pyrimidinone ring .

Advanced: How can contradictions in reported spectral data for this compound be resolved?

Methodological Answer:
Discrepancies in NMR or IR data often arise from solvent polarity, tautomerism, or crystallographic disorder. For example:

  • Tautomeric equilibria : The pyrimidinone ring can exist in keto-enol forms, altering NMR shifts. Use deuterated DMSO to stabilize the keto form .
  • Crystallographic disorder : highlights disorder in the main residue, which can be addressed using anisotropic displacement parameters (ADPs) during refinement .
  • Dynamic effects in NMR : Variable-temperature NMR (VT-NMR) between 25°C and 60°C can resolve overlapping signals caused by conformational flexibility .

Advanced: What computational models predict the compound’s reactivity in nucleophilic or electrophilic reactions?

Methodological Answer:

  • DFT calculations : Density Functional Theory (B3LYP/6-31G*) models predict electrophilic sites at the pyrimidinone C2 and C4 positions due to electron-withdrawing effects of the carbonyl group .
  • Molecular docking : For biological studies, AutoDock Vina can simulate interactions with enzymes (e.g., kinases), identifying binding affinities at the methylphenyl-substituted region .
  • Solvent modeling : COSMO-RS simulations assess solvent effects on reaction pathways, such as preferential solvation in polar solvents .

Advanced: How can mechanistic studies elucidate the compound’s role in multi-component reactions?

Methodological Answer:

  • Kinetic profiling : Monitor reaction progress via in-situ FTIR or HPLC to identify intermediates. For example, highlights the role of α,β-unsaturated ketones in forming Michael adducts prior to cyclization .
  • Isotopic labeling : Use 13^{13}C-labeled thiourea to track incorporation into the pyrimidinone ring using 13^{13}C NMR .
  • Trapping experiments : Add radical scavengers (e.g., TEMPO) to determine if free-radical pathways dominate in reactions involving peroxides .

Basic: What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

  • Solubility : The compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMSO (>50 mg/mL). Use sonication (30 min at 40°C) to enhance dissolution .
  • Stability : Store at –20°C under inert gas (N2_2 or Ar) to prevent hydrolysis of the pyrimidinone ring. Stability in DMSO is time-dependent: avoid storage >72 hours .

Advanced: How can crystallographic data resolve ambiguities in substituent orientation?

Methodological Answer:

  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) to confirm substituent positions. uses this to validate the methylphenyl group’s orientation .
  • Twinned crystals : Address diffraction ambiguities using twin refinement algorithms (e.g., CELL_NOW) as applied in for a related pyrimidine derivative .

Advanced: What strategies optimize the compound’s yield in scale-up synthesis?

Methodological Answer:

  • Flow chemistry : Continuous flow reactors reduce side reactions (e.g., dimerization) by minimizing residence time .
  • Microwave-assisted synthesis : reports 20–30% yield improvements for similar compounds using microwave irradiation (150°C, 300 W) .
  • Catalyst recycling : Immobilize acidic catalysts (e.g., sulfonic acid-functionalized silica) to reuse them for ≥5 cycles without yield loss .

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